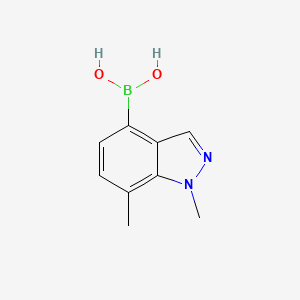
1,7-Dimethyl-1H-indazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-indazole-4-boronic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine can yield 1,7-dimethylindazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
1,7-Dimethyl-1H-indazole-4-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1,7-Dimethyl-1H-indazole-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As a boronic acid derivative, it is valuable in cross-coupling reactions to form complex organic molecules.
作用機序
The mechanism of action of 1,7-Dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
1H-Indazole-4-boronic acid: Lacks the methyl groups at positions 1 and 7, which can affect its reactivity and properties.
2-Methyl-1H-indazole-4-boronic acid: Has a methyl group at position 2 instead of positions 1 and 7.
1,3-Dimethyl-1H-indazole-4-boronic acid: Methyl groups are at positions 1 and 3 instead of 1 and 7.
Uniqueness
1,7-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions.
特性
分子式 |
C9H11BN2O2 |
|---|---|
分子量 |
190.01 g/mol |
IUPAC名 |
(1,7-dimethylindazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-4-8(10(13)14)7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 |
InChIキー |
HMBKSPKUSLDUNC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=NN(C2=C(C=C1)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


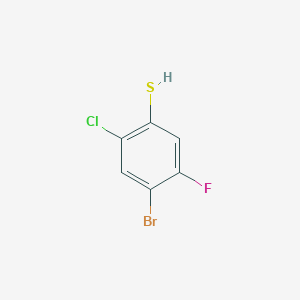
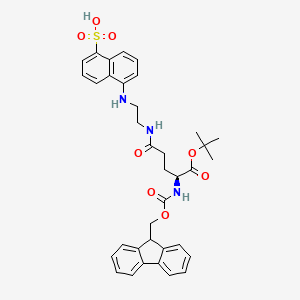
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
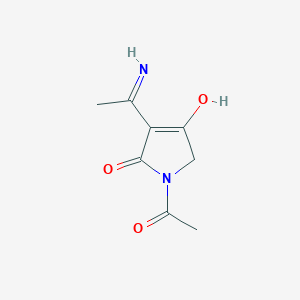
![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
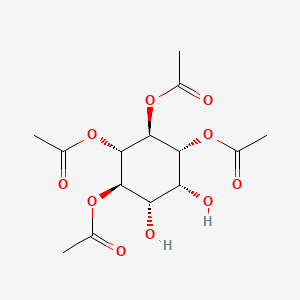
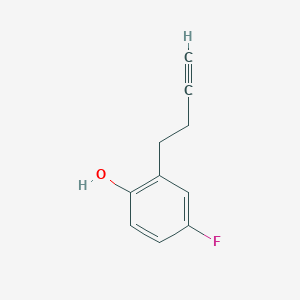
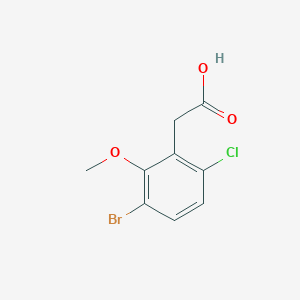

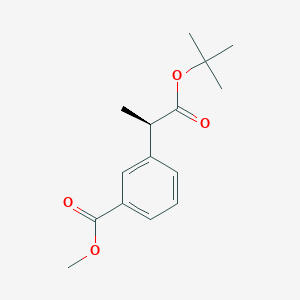
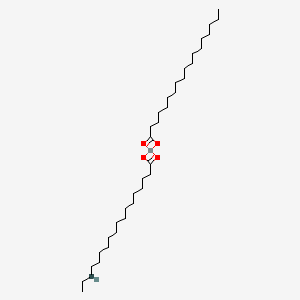
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)


